2-acetyl-7-chlorobenzo[f][1]benzofuran-4,9-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID26394986-Compound-53 involves multiple steps, including the coupling of specific intermediates under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public databases .
Industrial Production Methods: Industrial production of PMID26394986-Compound-53 would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: PMID26394986-Compound-53 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its activity and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving PMID26394986-Compound-53 include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products: The major products formed from these reactions are derivatives of PMID26394986-Compound-53 with enhanced biological activity or stability. These derivatives are often tested for their efficacy in various biological assays .
Scientific Research Applications
Chemistry: In chemistry, PMID26394986-Compound-53 is used as a model compound to study the STING pathway and its activation. Researchers use this compound to understand the molecular mechanisms underlying STING activation and its effects on cellular processes .
Biology: In biology, PMID26394986-Compound-53 is used to investigate the role of the STING pathway in the immune response. Studies have shown that activation of the STING pathway by this compound can enhance the production of interferons and other cytokines, which are crucial for antiviral and antitumor immunity .
Medicine: In medicine, PMID26394986-Compound-53 is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Its ability to activate the STING pathway makes it a promising candidate for immunotherapy .
Industry: In the industry, PMID26394986-Compound-53 is used in the development of new drugs and therapeutic agents. Its unique properties and mechanism of action make it a valuable tool for drug discovery and development .
Mechanism of Action
Mechanism of Action: PMID26394986-Compound-53 exerts its effects by activating the STING pathway. Upon binding to STING, the compound induces a conformational change that leads to the activation of downstream signaling pathways, including the production of interferons and other cytokines .
Molecular Targets and Pathways: The primary molecular target of PMID26394986-Compound-53 is the STING protein. Activation of STING leads to the recruitment of coactivators and the activation of transcription factors that regulate the expression of genes involved in the immune response .
Comparison with Similar Compounds
- STING agonist-12
- STING agonist-18
- STING agonist-25
These similar compounds also activate the STING pathway but may differ in their potency, specificity, and pharmacokinetic properties.
Properties
Molecular Formula |
C14H7ClO4 |
---|---|
Molecular Weight |
274.65 g/mol |
IUPAC Name |
2-acetyl-7-chlorobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H7ClO4/c1-6(16)11-5-10-12(17)8-3-2-7(15)4-9(8)13(18)14(10)19-11/h2-5H,1H3 |
InChI Key |
RVIUPSHRLLQFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
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